CP-609754

概要

説明

この化合物は、細胞の成長と生存を調節する細胞シグナル伝達経路に関与するH-RasおよびK-Rasなどのタンパク質のファルネシル化を阻害することで、潜在的な抗癌活性を示しています .

2. 製法

CP-609754の合成には、キノリンオンコア構造の形成を含む複数のステップが含まれます。具体的な合成経路と反応条件は、機密情報であり、公には詳細に公開されていません。 この化合物は、アルキン基を含んでいることが知られており、銅触媒アザイド-アルキン環状付加(CuAAc)反応を起こすことができます . This compoundの工業生産方法は広く利用可能ではありませんが、この化合物は通常、高純度と収率を確保するために、制御された条件下で専門の研究所で合成されます。

3. 化学反応解析

This compoundは、いくつかのタイプの化学反応を起こします。

置換反応: This compound中のアルキン基は、銅触媒アザイド-アルキン環状付加(CuAAc)反応に関与し、トリアゾール環を形成することができます.

阻害反応: This compoundは、プレニルアクセプター(H-Rasタンパク質)と競合し、ファルネシル転移酵素-ファルネシルピロリン酸複合体と相互作用することで、H-RasおよびK-Rasタンパク質のファルネシル化を阻害します

4. 科学研究への応用

この化合物は、さまざまな癌で頻繁に変異するRasタンパク質のファルネシル化プロセスを標的にすることで、腫瘍の増殖を阻害する可能性を示しています . さらに、this compoundは、アルキン基のため、クリックケミストリー試薬としても使用されます。これにより、アザイドを含む分子と安定なトリアゾール結合を形成することができます . これにより、生体分子を標識および追跡するための化学生物学において貴重なツールになります。

準備方法

The synthesis of CP-609754 involves multiple steps, including the formation of a quinolinone core structure. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound contains an alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions . Industrial production methods for this compound are also not widely available, but the compound is typically synthesized in specialized laboratories with controlled conditions to ensure high purity and yield.

化学反応の分析

Biochemical Mechanism of Farnesyltransferase Inhibition

CP-609754 selectively inhibits farnesyltransferase (FTase), an enzyme critical for post-translational modification of Ras proteins. The compound exhibits:

- Competitive inhibition for the prenyl acceptor substrate (H-Ras protein) with .

- Noncompetitive inhibition for the prenyl donor farnesyl pyrophosphate (FPP) .

- Slow on/off binding kinetics , enabling sustained enzyme inhibition even at low concentrations .

This dual mechanism disrupts Ras protein farnesylation, a process essential for membrane localization and oncogenic signaling.

In Vitro Reactivity and Selectivity

Studies in 3T3 H-ras (61L)-transfected cell lines revealed:

| Parameter | Value | Source |

|---|---|---|

| (H-Ras inhibition) | ||

| (K-Ras inhibition) |

- This compound shows 10-fold higher selectivity for H-Ras over K-Ras .

- SDS-PAGE analysis confirmed preferential inhibition of H-Ras farnesylation via competitive binding to the FTase-FPP complex .

In Vivo Pharmacodynamic Interactions

In murine 3T3 H-ras (61L) xenograft models:

| Parameter | Result | Source |

|---|---|---|

| Tumor regression dose | ||

| (tumor growth) | ||

| Plasma threshold for efficacy |

- Continuous intraperitoneal infusion achieved >50% tumor growth inhibition and >30% reduction in tumor FTase activity .

- Dose-dependent efficacy correlated with sustained plasma concentrations .

Structural and Kinetic Insights

- Binding dynamics : this compound stabilizes the FTase-FPP complex, preventing Ras protein interaction .

- Thermodynamic profile : Slow dissociation kinetics () enhance intracellular retention and prolonged activity .

Comparative Reactivity in Disease Models

科学的研究の応用

It has shown promise in inhibiting the growth of tumors by targeting the farnesylation process of Ras proteins, which are often mutated in various cancers . Additionally, CP-609754 is used as a click chemistry reagent due to its alkyne group, enabling the formation of stable triazole linkages with azide-containing molecules . This makes it valuable in chemical biology for labeling and tracking biomolecules.

作用機序

CP-609754の主な作用機序は、ファルネシル転移酵素の阻害です。ファルネシル転移酵素は、ファルネシル基を付着させることによってタンパク質の翻訳後修飾を行う酵素です。 この酵素を阻害することで、this compoundはRasタンパク質のファルネシル化を防ぎ、それによって細胞膜に結合し、細胞増殖と生存を促進するシグナル伝達経路に関与する能力を阻害します . この阻害は、腫瘍の増殖と進行の抑制につながる可能性があります。

類似化合物との比較

CP-609754は、ファルネシル転移酵素を選択的に阻害する能力、特にオン/オフ速度が遅いことから、強力な阻害剤となっています . 類似の化合物には、次のものがあります。

ティピファルニブ: 特定の種類の癌の治療に有望な結果を示している、別のファルネシル転移酵素阻害剤です.

BMS-214662: 抗癌特性について研究されているファルネシル転移酵素阻害剤です.

AZD3409: ファルネシル転移酵素に対する同様の阻害効果を持つ化合物です.

これらの化合物は、ファルネシル転移酵素を阻害するという共通の作用機序を共有していますが、薬物動態、効力、癌治療における特定の用途において異なる場合があります。

生物活性

CP-609754 is a potent farnesyltransferase inhibitor (FTI) that has been investigated for its potential in treating various cancers, particularly those driven by mutations in the RAS oncogene. This compound targets the farnesylation process, a post-translational modification that is crucial for the proper localization and function of RAS proteins. The inhibition of farnesyltransferase can disrupt the signaling pathways associated with these oncogenes, thus providing a therapeutic avenue for cancers that exhibit RAS dependency.

This compound acts by competitively inhibiting farnesyltransferase, thereby preventing the farnesylation of RAS proteins. This inhibition leads to the mislocalization of RAS proteins, which in turn disrupts downstream signaling pathways critical for cell proliferation and survival. The compound has demonstrated a reversible inhibition profile with a slow on/off rate, indicating its potential for sustained therapeutic effects.

Pharmacodynamics

Key Findings from Clinical Trials :

- In a Phase I clinical trial, this compound was administered to patients with solid tumors refractory to standard treatments. The study aimed to establish the maximum tolerated dose (MTD) and assess pharmacokinetic and pharmacodynamic properties.

- The results indicated a significant inhibition of farnesyltransferase activity in peripheral blood mononuclear cells, achieving approximately 95% inhibition at a dose of 400 mg twice daily .

- The IC50 values for inhibiting farnesylation of recombinant human H-Ras and K-Ras were reported as 0.57 ng/mL and 46 ng/mL, respectively, demonstrating high potency against H-Ras .

Efficacy in Preclinical Models

In vivo studies using mouse models have shown that this compound effectively inhibits tumor growth:

- Continuous intraperitoneal infusion resulted in over 50% tumor growth inhibition and more than 30% reduction in tumor farnesyltransferase activity .

- The effective dose (ED50) for tumor growth inhibition was determined to be 28 mg/kg, with significant regression observed at higher doses .

Safety Profile

The safety profile of this compound was characterized by manageable side effects. In the aforementioned clinical trial:

- The maximum tolerated dose was not reached due to logistical constraints rather than toxicity, indicating a favorable safety margin.

- Notable adverse events included grade 3 neuropathy at higher doses, but overall tolerability was good across the patient cohort .

Case Study Overview

A notable case involved a patient with advanced solid tumors who exhibited a partial response to this compound after failing multiple lines of therapy. This case underscores the potential utility of FTIs in overcoming resistance mechanisms associated with RAS-driven malignancies.

Implications for Future Research

The promising data regarding this compound's biological activity suggest several avenues for future research:

- Combination Therapies : Investigating this compound in combination with other targeted therapies or chemotherapeutics may enhance efficacy, particularly in RAS-mutant cancers.

- Biomarker Development : Identifying biomarkers that predict response to farnesyltransferase inhibition could help tailor treatments more effectively.

Summary Table of Key Findings

| Parameter | Value |

|---|---|

| IC50 (H-Ras) | 0.57 ng/mL |

| IC50 (K-Ras) | 46 ng/mL |

| ED50 (tumor growth inhibition) | 28 mg/kg |

| Maximum Tolerated Dose | Not reached; toxicity at high doses observed |

| Pharmacodynamic Effect | ~95% inhibition of farnesyltransferase activity at 400 mg twice daily |

特性

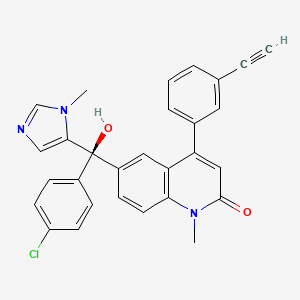

IUPAC Name |

6-[(R)-(4-chlorophenyl)-hydroxy-(3-methylimidazol-4-yl)methyl]-4-(3-ethynylphenyl)-1-methylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H22ClN3O2/c1-4-19-6-5-7-20(14-19)24-16-28(34)33(3)26-13-10-22(15-25(24)26)29(35,27-17-31-18-32(27)2)21-8-11-23(30)12-9-21/h1,5-18,35H,2-3H3/t29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHDAIPFBPPQHQ-GDLZYMKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C(C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC=CC(=C5)C#C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=NC=C1[C@@](C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC=CC(=C5)C#C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H22ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40152294 | |

| Record name | CP-609754 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190094-64-4 | |

| Record name | CP-609754 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1190094644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP-609754 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12640 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CP-609754 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CP-609754 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0S47W9GPY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。